
6-Chloro-2-methyl-1,3-benzodioxin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-methyl-1,3-benzodioxin-4-one is an organic compound with the molecular formula C9H7ClO3. It is a member of the benzodioxin family, characterized by a dioxin ring fused to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-1,3-benzodioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide and sodium bicarbonate in acetonitrile. This method allows for the direct synthesis of 1,3-benzodioxin-4-one derivatives at room temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-1,3-benzodioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine, while nitration requires nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted benzodioxin derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
6-Chloro-2-methyl-1,3-benzodioxin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-1,3-benzodioxin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(4-methyl-2-oxopentyl)-1,4-benzoxazin-2-one
- 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine
- 6-Chloro-2-methyl-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
6-Chloro-2-methyl-1,3-benzodioxin-4-one is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the benzodioxin ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
63917-57-7 |
|---|---|
Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
6-chloro-2-methyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C9H7ClO3/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-5H,1H3 |
InChI Key |
UWKGXWZKOXUGDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC2=C(C=C(C=C2)Cl)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




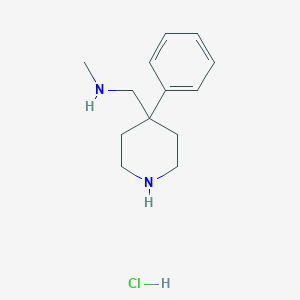
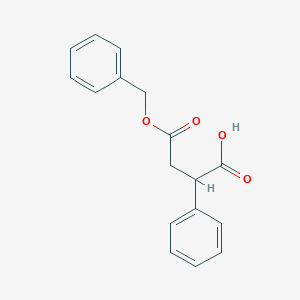


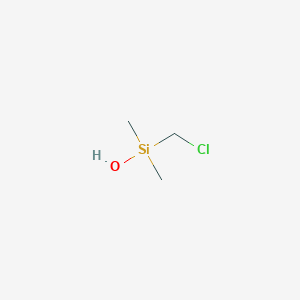
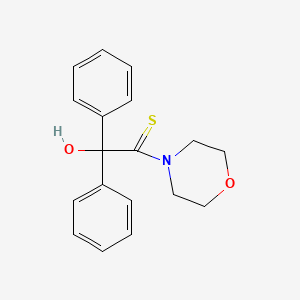
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
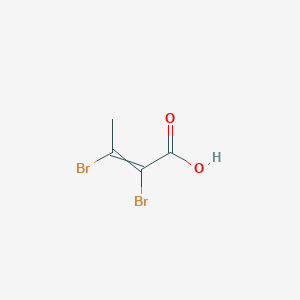

![Ethanone,2-[(3,4-dichlorophenyl)amino]-2-ethoxy-1-phenyl-](/img/structure/B13990733.png)
![N-(1,4-dioxaspiro[4.5]dec-8-ylidene)-2-methylpropane-2-sulfinamide](/img/structure/B13990734.png)
